molecular formula C12H9BrO4 B1219299 ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate CAS No. 2199-90-8

ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B1219299
CAS No.: 2199-90-8
M. Wt: 297.1 g/mol
InChI Key: RXGDNKCWEKUYQA-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C12H9BrO4. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields of science .

Biochemical Analysis

Biochemical Properties

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2C9 . These interactions suggest that this compound can modulate metabolic pathways involving these enzymes, potentially affecting the metabolism of various substrates.

Cellular Effects

This compound exerts notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active sites of cytochrome P450 enzymes, inhibiting their activity . This inhibition can lead to reduced metabolism of certain drugs and endogenous compounds, affecting their bioavailability and activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of various substrates . This interaction can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Additionally, this compound can modulate the activity of other metabolic enzymes, further influencing metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of ethyl 2-oxo-2H-chromene-3-carboxylate. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .

Industrial Production Methods

the general approach involves large-scale bromination reactions using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances its reactivity and potential biological activities compared to its chloro and hydroxy analogs .

Properties

IUPAC Name

ethyl 6-bromo-2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO4/c1-2-16-11(14)9-6-7-5-8(13)3-4-10(7)17-12(9)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDNKCWEKUYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351124
Record name ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-90-8
Record name ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate and how do they influence its crystal packing?

A: this compound (C12H9BrO4) exhibits a distinct anti conformation between its 3-carboxy and lactone carbonyl groups [, ]. These carbonyl groups are not coplanar with the chromene ring system due to their involvement in intermolecular interactions []. The crystal packing is primarily driven by C-H...O hydrogen bonding between these carbonyl groups, forming centrosymmetric dimers []. These dimers then stack via various dipolar interactions, including C=O...C=O, C=O...pi, and C-Br...C=O, along with a C-H...pi interaction, ultimately building the three-dimensional structure along the c axis [].

Q2: Has computational chemistry been employed to study this compound, and if so, what insights were gained?

A: Yes, computational methods like density functional theory (DFT) using the B3LYP functional and Hartree-Fock (HF) calculations with the 6-31G+(d,p) basis set have been utilized to investigate this compound []. These studies provided insights into its optimized molecular geometry, vibrational frequencies, and 1H and 13C NMR chemical shifts []. The calculated geometric parameters were found to be in good agreement with experimental X-ray diffraction data []. Furthermore, the computed vibrational frequencies facilitated the assignment of experimental infrared and Raman spectral bands, aiding in the understanding of the molecule's vibrational modes [].

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